2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole
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Overview
Description
2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4-dichlorostyryl group. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole typically involves the condensation of 2,4-dichlorobenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced by-product formation. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzimidazole.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Scientific Research Applications
2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-(2,4-Difluorostyryl)benzo[d]oxazole
- 2-(2,4-Dichlorostyryl)benzo[d]oxazole
- 2-(4-Fluorostyryl)benzo[d]thiazole
Comparison: Compared to these similar compounds, 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole exhibits unique properties due to the presence of the benzimidazole core. This core structure enhances its biological activity and makes it more versatile in various applications. The dichlorostyryl group also contributes to its distinct chemical reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H,(H,18,19)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMIBXPTGMOQDK-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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